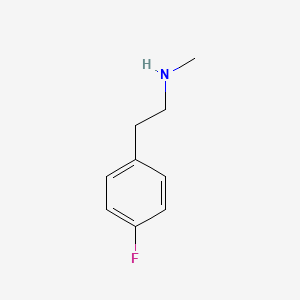

2-(4-氟苯基)-N-甲基乙胺

描述

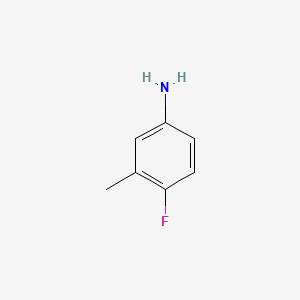

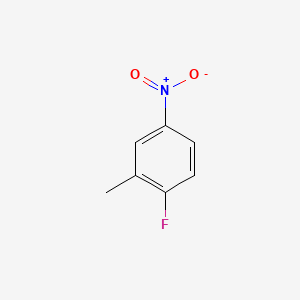

The compound "2-(4-fluorophenyl)-N-methylethanamine" is a fluorinated aromatic amine that is structurally related to compounds that have been synthesized and studied for their interactions with dopamine receptors and other biological activities. The presence of the fluorine atom on the phenyl ring can significantly alter the chemical and physical properties of the molecule, as well as its biological activity.

Synthesis Analysis

The synthesis of related fluorinated aromatic amines has been reported in the literature. For example, the synthesis of 2-(4-fluoro-3-hydroxyphenyl)ethylamine and its derivatives was achieved starting from 4-fluoro-3-hydroxytoluene, indicating that similar starting materials and synthetic routes could potentially be applied to synthesize "2-(4-fluorophenyl)-N-methylethanamine" . Additionally, the synthesis of other fluorinated compounds, such as 2-fluoro-4-bromobiphenyl, has been developed using methods like cross-coupling reactions and diazotization, which could be adapted for the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds can be characterized using various spectroscopic techniques. For instance, a related compound, N,N'-diphenyl-N,N'-bis(2-fluorophenyl)-1,1'-biphenyl-4,4'-diamine, was synthesized and its structure was elucidated using crystallography, showing a linear centrosymmetric framework . This suggests that "2-(4-fluorophenyl)-N-methylethanamine" could also be structurally characterized using similar methods to determine its conformation and electronic distribution.

Chemical Reactions Analysis

Fluorinated aromatic amines can participate in various chemical reactions. The presence of the fluorine atom can influence the reactivity of the compound, as seen in the synthesis of hybrid molecules like 2-(2-fluoro-[1,1'-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide, which was obtained from a reaction between amphetamine and flurbiprofen . This indicates that "2-(4-fluorophenyl)-N-methylethanamine" may also be used as a building block in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are often influenced by the presence of the fluorine atom. For example, fluorinated polyimides derived from related monomers exhibit good solubility in polar organic solvents and outstanding thermal and mechanical properties . While the specific properties of "2-(4-fluorophenyl)-N-methylethanamine" are not directly reported, it can be inferred that the fluorine atom would impart similar characteristics of increased lipophilicity and potential for strong interactions with biological targets, as seen in the binding affinities of related compounds for dopamine receptors .

科研应用

合成和分析表征

2-(4-氟苯基)-N-甲基乙胺及其衍生物已被探索用于各种潜在的临床应用,突显了其在药物化学领域的重要性。例如,对神经激肽-1受体拮抗剂的研究引入了适合临床管理的化合物,展示了在与呕吐和抑郁相关的临床前试验中的有效性(Harrison et al., 2001)。此外,已详细介绍了用于生产相关化合物(如氟林他酮)的合成方法,强调了该化合物在研究和潜在治疗应用中的相关性(Dybek et al., 2019)。

分子结构和晶体学

对2-(4-氟苯基)-N-甲基乙胺衍生物的分子结构和晶体学研究提供了有关其物理化学性质的见解。已分析了某些衍生物的晶体堆积和氢键模式,以了解它们的结构稳定性和在生物系统中的潜在相互作用(Butcher et al., 2007)。

药代动力学和代谢

相关化合物的药代动力学和代谢分析为它们作为治疗剂的开发提供了必要的数据。例如,已对大鼠中选择性雄激素受体调节剂的代谢进行了彻底研究,表明了这些化合物的生物利用度、清除率和广泛代谢,这对它们的药理作用至关重要(Wu et al., 2006)。

放射合成和成像应用

已合成了2-(4-氟苯基)-N-甲基乙胺的放射标记衍生物,用于潜在的用于成像研究,如正电子发射断层扫描(PET),以靶向大脑中的特定受体。这突显了该化合物在神经影像学和神经系统疾病研究中的适用性(Eskola et al., 2002)。

化学合成和反应性

对2-(4-氟苯基)-N-甲基乙胺衍生物的化学合成和反应性的研究已导致了区域选择性功能化化合物的开发。这些研究为创造具有潜在治疗价值的新分子奠定了基础(Sanz et al., 2006)。

Safety And Hazards

Based on the available data, “2-(4-fluorophenyl)-N-methylethanamine” may pose certain hazards. It is recommended to handle this compound with appropriate safety measures. It is advised not to breathe dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

未来方向

The future research directions for “2-(4-fluorophenyl)-N-methylethanamine” could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields could be explored .

性质

IUPAC Name |

2-(4-fluorophenyl)-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-11-7-6-8-2-4-9(10)5-3-8/h2-5,11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCBPDSPIVAMJIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80276226 | |

| Record name | 2-(4-fluorophenyl)-N-methylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-fluorophenyl)-N-methylethanamine | |

CAS RN |

459-28-9 | |

| Record name | p-Fluoro-N-methylphenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-fluorophenyl)-N-methylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(4-fluorophenyl)ethyl](methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-FLUORO-N-METHYLPHENETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3YJB6ELXE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

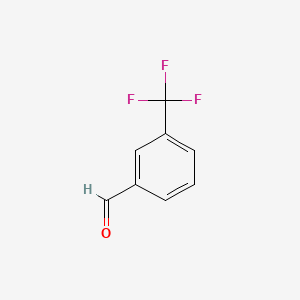

![N-[4-(Trifluoromethyl)phenyl]acetamide](/img/structure/B1294952.png)

![6,11-Dihydro-5H-dibenzo[b,E]azepine](/img/structure/B1294957.png)